2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-8-6-11-13(15(19)20-8)12(9-2-4-18-5-3-9)10(7-16)14(17)21-11/h2-6,12H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYZCTRZVYDRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-pyridinecarboxaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile as an anticancer agent. Its mechanism of action primarily involves:
- Microtubule Disruption : The compound interferes with microtubule polymerization, which is crucial for cell division. This disruption can lead to apoptosis in cancer cells.
- Centrosome Declustering : It causes improper separation of centrosomes during mitosis, contributing to genomic instability and enhanced susceptibility to cell death.
- Antiangiogenic Effects : By inhibiting the proliferation and migration of endothelial cells, it reduces the formation of new blood vessels necessary for tumor growth.
A study demonstrated the efficacy of this compound against various human tumor cell lines, with the following results:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Melanoma (518 A2) | 0.15 | Microtubule disruption |
| Colon (HCT116) | 0.04 | Centrosome declustering |
| Endothelial (EA.hy926) | 0.40 | Antiangiogenic effects |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer drug design.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary assays indicated that it could inhibit lipoxygenase enzymes involved in inflammatory processes. However, specific quantitative data on its efficacy compared to established anti-inflammatory agents remains limited.
Case Studies
- Synthesis and Evaluation : A series of derivatives of pyrano compounds were synthesized and tested for antiproliferative activities against multiple human tumor cell lines. The study found that specific substitutions on the phenyl ring significantly affected potency and selectivity.
- Mechanistic Insights : Research has shown that structural modifications can enhance anticancer activity while minimizing toxicity. For instance, altering substituents on the pyridine ring can lead to improved interactions with cellular targets.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : The 4-pyridyl group in the target compound introduces basicity and hydrogen-bonding capacity, unlike phenyl or naphthyl groups, which primarily contribute to hydrophobic interactions .
- Ring System Differences: Pyrano[3,2-c]pyran derivatives (e.g., the target compound) exhibit distinct dihedral angles compared to pyrano[4,3-b]pyran analogues, influencing molecular packing and stability .
Antimicrobial Activity
- The 4-pyridyl derivative’s activity is modulated by the pyridine ring’s ability to coordinate with microbial enzymes, a feature absent in phenyl-substituted analogues .
- Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced antifungal activity compared to electron-donating substituents .
Enzyme Inhibition
- Antityrosinase Activity: Pyrano[3,2-b]pyran derivatives with hydroxymethyl groups (e.g., compound 6h) exhibit IC₅₀ values < 10 μM, attributed to hydrogen bonding with tyrosinase’s active site .
- Binding Stability : Molecular dynamics simulations suggest that 4-pyridyl derivatives form more stable complexes with enzymes than phenyl analogues due to additional π-cation interactions .
Biological Activity
2-Amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile is a synthetic compound belonging to the pyran family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrano[3,2-c]pyran moiety, which is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrano compounds exhibit substantial cytotoxic activity against various cancer cell lines. The specific compound under review has been tested for its antiproliferative effects against several human cancer cell lines, including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB231 (breast adenocarcinoma)
- HCT116 (colon carcinoma)
- PC3 (prostate adenocarcinoma)
- NCI-H727 (lung non-small cell carcinoma)
In vitro studies demonstrated that at a concentration of 25 μM, the compound significantly reduced cell viability in some of these lines, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Specifically, it has been noted to block cells at the G2/M phase of the cell cycle, disrupting normal cellular proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound and related pyran derivatives have shown promise as antimicrobial agents. Studies highlight their effectiveness against various bacterial strains and their potential use in treating infections .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | % Survival at 25 μM |
|---|---|
| Huh7 | 88 |
| Caco2 | 79 |
| MDA-MB231 | 64 |
| HCT116 | 20 |
| PC3 | 63 |
| NCI-H727 | 41 |
Table 2: Antimicrobial Activity of Pyrano Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on the efficacy of the compound against MDA-MB231 cells revealed a significant reduction in cell viability after treatment with varying concentrations over a period of 48 hours. The findings suggest that further investigations into dosage optimization and mechanism elucidation are warranted. -
Antimicrobial Testing :
In another study assessing antimicrobial properties, the compound was tested against common bacterial pathogens. Results indicated that it exhibited significant inhibitory effects at relatively low concentrations compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs), such as the domino Knoevenagel-intramolecular Michael sequence, combining aldehydes, malononitrile, and β-ketoesters. Catalysts like L-proline or DABCO in ethanol or aqueous media under reflux (60–80°C) are common. Yields (70–85%) depend on solvent polarity, temperature control, and catalyst loading. For example, ZnO nanoparticles can enhance reaction efficiency by reducing side products .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry and purity?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the planar pyran ring conformation and substituent positions (e.g., coplanar pyran rings observed in related derivatives ). Complementary techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR resolves methyl (δ ~2.3 ppm) and pyridyl proton environments (δ ~7.5–8.5 ppm); ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~180 ppm) carbons .
- Elemental analysis : Validates purity (>95% typical for crystallized samples) .
Q. What role do substituents (e.g., 4-pyridyl, methyl, nitrile) play in modulating reactivity and intermolecular interactions?
- Methodological Answer : The 4-pyridyl group enhances π-stacking in crystal lattices, while the nitrile enables nucleophilic substitution (e.g., bromination or thiol addition). The methyl group at position 7 sterically hinders rotational freedom, stabilizing planar conformations critical for solid-state packing .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic findings be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. rigid crystal structures). For example, IR/NMR may suggest keto-enol tautomerism, while XRD shows a fixed keto form. Hybrid approaches, such as variable-temperature NMR and DFT calculations, reconcile these differences by modeling energy barriers between conformers .
Q. What strategies are effective in designing bioactive derivatives targeting fungal CYP51 enzymes?
- Methodological Answer : Structural analogs with electron-withdrawing groups (e.g., halogens at position 3) show enhanced antifungal activity. For instance, bromo-substituted derivatives inhibit Botrytis cinerea (EC₅₀: 0.326–0.610 mg/mL) by binding to CYP51’s heme pocket. Molecular dynamics simulations (e.g., using OLEX2 ) optimize binding affinity by adjusting substituent hydrophobicity and steric bulk .
Q. How can computational methods predict regioselectivity in cyclization reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict preferential cyclization pathways. For example, the amino group at position 2 directs nucleophilic attack to form pyrano[3,2-c]pyran cores. Software like Gaussian or ORCA models charge distribution and frontier molecular orbitals to validate experimental outcomes .
Q. What mechanisms explain the compound’s instability under acidic or oxidative conditions?
- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids in strong acids (pH < 2), while the pyridyl ring is susceptible to electrophilic attack (e.g., nitration). Stability studies using HPLC-MS track degradation products, revealing half-lives of <24 hours in 1M HCl. Buffered conditions (pH 6–8) and inert atmospheres (N₂) mitigate decomposition .
Q. How do solvent polarity and catalyst choice influence the enantioselectivity of multicomponent reactions for chiral derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in asymmetric syntheses. Chiral catalysts like L-proline induce enantiomeric excess (ee > 80%) via hydrogen-bonding interactions. For example, ethanol/water mixtures with 10 mol% L-proline yield (R)-configured derivatives, confirmed by circular dichroism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
